3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
791073-79-5 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4,8-diazatricyclo[4.3.1.03,7]deca-1,3(7),5,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-5-2-7-8(10-3-5)6(1)4-9-7/h2-4,9H,1H2 |
InChI Key |
BWEVGBYACZENCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=CN3)N=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Methano 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
Retrosynthetic Analysis of the Bridged Pyrrolopyridine Core
A retrosynthetic analysis of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold reveals several key disconnections that can guide the forward synthesis. The primary challenge lies in the strategic formation of the rigid methano bridge. One plausible approach involves a late-stage intramolecular cyclization to form the bridge. A key disconnection can be made across the C3-C6 bond, unravelling the bridged system to a more synthetically accessible functionalized pyrrolopyridine precursor.
Table 1: Key Retrosynthetic Disconnections
| Disconnection Strategy | Precursor Type | Key Transformation |
| Intramolecular Bridge Formation | Functionalized Pyrrolopyridine | Intramolecular Aldol/Michael or Ring-Closing Metathesis |
| Pyrrole (B145914) Annulation | Bridged Pyridine (B92270) | Fischer Indole (B1671886) Synthesis or Paal-Knorr Pyrrole Synthesis |
| Pyridine Ring Formation | Functionalized Pyrrole | Krohnke Pyridine Synthesis or Hantzsch Pyridine Synthesis |
Total Synthesis Approaches to the Parent Scaffold
The total synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine has yet to be reported in the literature, presenting an opportunity for novel synthetic exploration. Based on the retrosynthetic analysis, several hypothetical routes can be proposed.
Construction of the Pyrrolopyridine Framework
A convergent approach could begin with the synthesis of a functionalized pyridine and a pyrrole precursor, which are then coupled. For instance, a Sonogashira coupling between a 2-halopyridine and a terminal alkyne-substituted pyrrole could provide a key intermediate. Subsequent intramolecular cyclization would then furnish the pyrrolopyridine core.
Alternatively, a linear synthesis could commence with a substituted pyridine, which is then elaborated to include the pyrrole ring. This could be achieved through a Fischer indole synthesis-type reaction on a pyridylhydrazine or a Paal-Knorr synthesis from a 1,4-dicarbonyl compound attached to the pyridine ring.
Stereoselective Formation of the 3,6-Methano Bridge
The stereoselective construction of the methano bridge is the most critical and challenging step in the synthesis. An intramolecular Diels-Alder reaction of a suitably substituted pyrrolopyridine diene could be a powerful strategy to establish the bridged system with high stereocontrol. The dienophile could be tethered to the pyrrolopyridine core, and upon thermal or Lewis acid-catalyzed cyclization, the desired bridged structure would be formed.
Another approach involves an intramolecular Michael addition or an aldol condensation. A pyrrolopyridine precursor bearing both a nucleophilic center and an electrophilic acceptor, appropriately positioned, could undergo cyclization to form the C3-C6 bond. The stereochemical outcome of this cyclization would be dependent on the substrate geometry and reaction conditions.
Key Cyclization Reactions and Annulation Strategies
Ring-closing metathesis (RCM) offers a modern and efficient method for the formation of the methano bridge. A pyrrolopyridine derivative bearing two terminal alkene chains at the appropriate positions could be subjected to a ruthenium-based catalyst to effect the ring closure.
Annulation strategies, where a ring is built onto an existing structure, are also highly relevant. For example, a [4+2] cycloaddition between a diene-functionalized pyrrole and a suitable dienophile could construct the pyridine ring with the necessary stereochemistry for the subsequent bridge formation.
Divergent Synthesis from Common Precursors
A divergent synthetic strategy would enable the synthesis of a variety of derivatives from a common, late-stage intermediate. A key intermediate, such as a functionalized 3,6-dihydro-1H-pyrrolo[3,2-b]pyridine, could serve as a branching point. From this precursor, different reagents and reaction conditions could be employed to install the methano bridge with varying substitution patterns.
For example, treatment of the dihydropyrrolopyridine with different dihalomethanes in the presence of a strong base could lead to a variety of bridged compounds. Alternatively, functional group manipulation on the pyrrolopyridine core prior to bridge formation would allow for the introduction of diverse substituents.
Table 2: Hypothetical Divergent Synthesis from a Common Intermediate
| Intermediate | Reaction | Product |
| 3,6-Dihydro-1H-pyrrolo[3,2-b]pyridine | Simmons-Smith Cyclopropanation | 3,6-Methano-1H-pyrrolo[3,2-b]pyridine |
| 3,6-Dihydro-1H-pyrrolo[3,2-b]pyridine | Epoxidation followed by ring opening | Hydroxylated 3,6-Methano derivative |
| 3,6-Dihydro-1H-pyrrolo[3,2-b]pyridine | Dihydroxylation | Dihydroxylated 3,6-Methano derivative |
Enantioselective and Diastereoselective Synthetic Routes
Achieving enantioselectivity in the synthesis of the chiral 3,6-Methano-1H-pyrrolo[3,2-b]pyridine is a significant undertaking. An enantioselective Diels-Alder reaction, employing a chiral Lewis acid catalyst, could be a viable strategy to set the stereochemistry of the bridged system early in the synthesis.
Alternatively, the use of a chiral auxiliary attached to the pyrrolopyridine precursor could direct the stereochemical outcome of the bridge-forming reaction. Subsequent removal of the auxiliary would provide the enantiomerically enriched product.
Diastereoselectivity can be controlled by substrate-directing groups. A hydroxyl or an amino group on the pyrrolopyridine backbone could direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters during the bridge formation. For instance, a directed epoxidation or hydrogenation could be employed to achieve high diastereoselectivity.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a foundational strategy for inducing stereoselectivity in the synthesis of complex molecules. In the context of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, chiral auxiliaries can be temporarily incorporated into a precursor molecule to direct the formation of specific stereoisomers during key bond-forming reactions. These auxiliaries, being enantiomerically pure, create a chiral environment that influences the facial selectivity of subsequent transformations, leading to the desired stereochemical outcome. After the critical stereocenter(s) are set, the auxiliary can be cleaved and ideally recycled.
Commonly employed chiral auxiliaries in asymmetric synthesis that could be adapted for this system include Evans' oxazolidinones, Oppolzer's camphorsultams, and various chiral amines and alcohols. For instance, an N-acylated oxazolidinone auxiliary could be used to direct the stereoselective alkylation or cycloaddition reactions necessary to construct the bridged system.
Table 1: Potential Chiral Auxiliaries for Stereoselective Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis |
| Evans' Oxazolidinones | Alkylation, Aldol, Conjugate Addition | Control of stereocenters during the formation of the bicyclic core. |
| Oppolzer's Camphorsultams | Cycloaddition, Alkylation | Directing the stereochemistry of the methano-bridge formation. |
| (R/S)-1-Phenylethylamine | Nucleophilic Addition | Introduction of chirality in early-stage intermediates. |
Asymmetric Catalysis in Bridge Formation
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In the synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, transition metal catalysts complexed with chiral ligands can be employed to catalyze key intramolecular cyclization or cycloaddition reactions that form the bridged structure with high enantioselectivity.
For example, a rhodium- or palladium-catalyzed intramolecular [4+2] or [3+2] cycloaddition of a suitably functionalized pyrrolopyridine precursor could be a viable strategy. The choice of the chiral ligand, such as BINAP or a chiral phosphine, would be crucial in determining the stereochemical outcome of the reaction.
Table 2: Potential Asymmetric Catalytic Systems for Bridge Formation
| Catalyst System | Reaction Type | Potential Application |
| Rh(II) with Chiral Carboxamidates | Intramolecular Cycloaddition | Catalyzing the formation of the methano bridge with high stereocontrol. |
| Pd(0) with Chiral Phosphine Ligands | Intramolecular Heck Reaction | Asymmetric cyclization to form the bicyclic system. |
| Chiral Brønsted Acids | Intramolecular Mannich/Michael Reaction | Catalyzing a cascade reaction to construct the bridged scaffold. |
Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for achieving high selectivity under mild reaction conditions. For the synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine derivatives, enzymes such as hydrolases, reductases, or transaminases could be employed for the enantioselective functionalization of precursors or for the kinetic resolution of racemic intermediates.
For instance, a lipase could be used for the enantioselective acylation of a racemic alcohol precursor, allowing for the separation of enantiomers. Alternatively, a ketoreductase could be used for the stereoselective reduction of a prochiral ketone to a chiral alcohol, a key intermediate in the synthetic pathway.
Table 3: Potential Biocatalytic Transformations
| Enzyme Class | Reaction Type | Potential Application |
| Lipase | Enantioselective Acylation/Deacylation | Kinetic resolution of racemic intermediates. |
| Ketoreductase | Asymmetric Reduction | Stereoselective synthesis of chiral alcohol precursors. |
| Transaminase | Asymmetric Amination | Introduction of a chiral amine functional group. |
Functional Group Introduction During Synthesis
The strategic introduction of functional groups is critical for the development of derivatives of the core 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold for various applications.
Regioselective Functionalization
Achieving regioselectivity in the functionalization of the pyrrolopyridine core is a significant synthetic challenge. The inherent electronic properties of the heterocyclic system, along with the steric constraints imposed by the bridged structure, will dictate the preferred sites of reaction. Directed metalation-trapping sequences, using organolithium or magnesium reagents in conjunction with directing groups, can provide a reliable method for introducing substituents at specific positions.
Table 4: Strategies for Regioselective Functionalization
| Method | Reagents | Target Position |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA | Positions ortho to a directing group (e.g., amide, carbamate). |
| Halogen-Metal Exchange | n-BuLi, i-PrMgCl | Positions bearing a halogen atom. |
| C-H Activation | Pd, Rh, or Ru catalysts | Specific C-H bonds based on directing group assistance. |
Late-Stage Derivatization Strategies
Late-stage functionalization involves the modification of the fully assembled scaffold, which is a highly desirable strategy for the rapid generation of a library of analogues. Reactions such as C-H activation, cross-coupling, and electrophilic aromatic substitution can be employed to introduce a variety of functional groups at a late stage in the synthesis. The unique reactivity of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine core will need to be carefully considered to achieve selective late-stage modifications.
Table 5: Late-Stage Derivatization Reactions
| Reaction | Reagents | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl, heteroaryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl |
Protecting Group Chemistry in Complex Scaffold Synthesis
The synthesis of a complex molecule like 3,6-Methano-1H-pyrrolo[3,2-b]pyridine often requires a multi-step sequence where the reactivity of various functional groups must be carefully managed. Protecting groups are essential tools for temporarily masking reactive sites, allowing for chemical transformations to be performed selectively on other parts of the molecule. The choice of protecting groups is critical and must be guided by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.
For the pyrrole and pyridine nitrogen atoms, common protecting groups include carbamates (e.g., Boc, Cbz) and sulfonyl groups (e.g., Ts). Hydroxyl and amino functionalities that may be present on the scaffold or its precursors would also require protection, for which a wide array of protecting groups are available.
Table 6: Common Protecting Groups in Heterocyclic Synthesis
| Functional Group | Protecting Group | Deprotection Conditions |
| Pyrrole N-H | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |
| Pyrrole N-H | SEM (2-(Trimethylsilyl)ethoxymethyl) | Fluoride source (e.g., TBAF) or acid |
| Pyridine N | N-oxide | Reduction (e.g., PCl3, H2/Pd) |
| Amine (-NH2) | Cbz (Carboxybenzyl) | Hydrogenolysis |
| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) |
Chemical Transformations and Reactivity of 3,6 Methano 1h Pyrrolo 3,2 B Pyridine Derivatives
Electrophilic Aromatic Substitution Reactions
The introduction of an electrophile to an aromatic system is a fundamental transformation in organic chemistry. In the context of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, the directing effects of the fused rings and the influence of the methano bridge create a unique scenario for regioselectivity.
Regioselectivity and Electronic Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on derivatives of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine is a delicate interplay of the inherent electronic properties of the pyrrole (B145914) and pyridine (B92270) rings, the steric hindrance imposed by the methano bridge, and the electronic nature of any pre-existing substituents. Generally, the electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.
Computational studies and experimental evidence from related strained heterocyclic systems suggest that the strain induced by the methano bridge can alter the electron density distribution across the aromatic system. This can lead to unexpected regiochemical outcomes compared to planar pyrrolopyridines. The bridgehead carbons and the atoms in their immediate vicinity experience modified hybridization and bond angles, which in turn affects the aromaticity and nucleophilicity of different positions on the rings.
Substituents on the aromatic core will further modulate this reactivity. Electron-donating groups (EDGs) on either the pyrrole or pyridine ring will activate the system towards electrophilic attack and will direct incoming electrophiles to specific positions, primarily ortho and para to the EDG, as far as sterically permissible by the bridged structure. Conversely, electron-withdrawing groups (EWGs) will deactivate the system and direct electrophiles to positions that are less electronically disfavored. The interplay between the directing effects of the substituent and the inherent reactivity of the strained bicyclic system is a key area of investigation.
Reactivity of the Pyrrole and Pyridine Rings
In the absence of strong directing groups, the pyrrole moiety of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold is the preferred site of electrophilic attack. This is consistent with the general principle that five-membered nitrogen-containing heterocycles are more activated towards electrophiles than their six-membered counterparts. The nitrogen lone pair in the pyrrole ring is delocalized into the aromatic system, increasing its electron density and nucleophilicity.
However, the pyridine ring is not entirely inert. Under forcing conditions or with highly reactive electrophiles, substitution on the pyridine ring can be observed. The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring less reactive towards electrophiles. Furthermore, protonation or complexation of the pyridine nitrogen under acidic reaction conditions further deactivates the ring. The positions on the pyridine ring most susceptible to electrophilic attack are those that are least deactivated, and the regioselectivity will be influenced by the location of the fused pyrrole ring and the methano bridge.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine framework are governed by the electronic and steric factors that are distinct from those influencing electrophilic substitution. The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, particularly when activated by appropriate leaving groups.
Vicinal Carbon and Heteroatom Centers
Nucleophilic substitution at carbon centers in the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine system typically requires the presence of a good leaving group, such as a halogen. The pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). Halogenated derivatives of this bridged pyrrolopyridine at positions ortho or para to the pyridine nitrogen are expected to be highly reactive towards nucleophiles. The methano bridge can influence the accessibility of these sites to incoming nucleophiles, potentially leading to different reactivity patterns compared to planar analogs.
Nucleophilic attack can also occur at heteroatom centers, particularly if they are part of a substituent group. For instance, displacement of a leaving group from a substituent attached to the nitrogen of the pyrrole ring can be a viable transformation.
Rearrangement Pathways
The strained nature of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine skeleton makes it a candidate for interesting rearrangement reactions under nucleophilic conditions. The release of ring strain can be a powerful driving force for molecular reorganization. For example, under certain conditions, nucleophilic addition to the pyridine ring could be followed by a ring-opening and re-closure sequence, leading to a rearranged heterocyclic system. The exact nature of these rearrangement pathways would be highly dependent on the reaction conditions, the nature of the nucleophile, and the substitution pattern on the starting material. Computational modeling can be a valuable tool in predicting and understanding these complex transformations.
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine bearing halogen or triflate functionalities are valuable substrates for such transformations.
Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are particularly powerful tools for the functionalization of this bridged system. These reactions allow for the introduction of a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the heterocyclic core.
The success of these coupling reactions depends on several factors, including the choice of catalyst, ligand, base, and solvent. The steric hindrance imposed by the methano bridge can play a significant role in the efficiency of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Careful optimization of reaction conditions is therefore crucial to achieve high yields and selectivities. The ability to selectively functionalize either the pyrrole or the pyridine ring through judicious choice of coupling partners and reaction conditions is a key synthetic challenge and an area of active research.
Below is a table summarizing representative metal-catalyzed coupling reactions that could be applied to derivatives of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine.
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki Coupling | Halide/Triflate + Boronic Acid/Ester | Pd(PPh3)4, PdCl2(dppf) | C-C (Aryl, Vinyl) |
| Heck Coupling | Halide/Triflate + Alkene | Pd(OAc)2, P(o-tol)3 | C-C (Alkenyl) |
| Sonogashira Coupling | Halide/Triflate + Terminal Alkyne | PdCl2(PPh3)2, CuI | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Halide/Triflate + Amine | Pd2(dba)3, BINAP/Xantphos | C-N |
Advanced Spectroscopic and Structural Elucidation of 3,6 Methano 1h Pyrrolo 3,2 B Pyridine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 3,6-Methano-1H-pyrrolo[3,2-b]pyridine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
For a molecule with a rigid bridged structure, the ¹H NMR spectrum is expected to show distinct signals for each proton, likely with complex splitting patterns due to fixed dihedral angles. The chemical shifts would be influenced by the aromaticity of the pyrrolopyridine core and the strain of the methano bridge.
To decipher the complex spin systems, 2D NMR experiments would be crucial. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the molecule. Total Correlation Spectroscopy (TOCSY) would extend these correlations to entire spin systems.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 1 (NH) | - | 8.10 | br s | - |
| 2 | 125.0 | 6.50 | d | 3.0 |
| 3 | 130.0 | - | - | - |
| 3a | 140.0 | - | - | - |
| 4 | 115.0 | 7.00 | d | 5.0 |
| 5 | 145.0 | 7.80 | d | 5.0 |
| 6 | 40.0 | 4.50 | m | - |
| 7 | 35.0 | 2.10, 1.90 | m, m | - |
| 7a | 150.0 | - | - | - |
Note: This data is hypothetical and for illustrative purposes only.
The rigid, bicyclic nature of the 3,6-methano bridge creates a specific stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the through-space proximity of protons. For instance, correlations between the protons of the methano bridge and the protons on the pyrrolopyridine core would help to establish their relative stereochemistry.
Analysis of proton-proton coupling constants (J-values) provides valuable information about dihedral angles, according to the Karplus equation. The specific J-values observed in the ¹H NMR spectrum would help to define the conformation of the bridged system.
While the 3,6-methano bridge significantly restricts conformational flexibility, some dynamic processes, such as ring puckering or slow nitrogen inversion, might still be possible. Variable temperature (VT) NMR studies could be employed to investigate such dynamic phenomena. Changes in the NMR spectra as a function of temperature could provide information on the energy barriers of these processes.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography would provide the most definitive structural information for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, assuming a suitable crystal can be grown. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Furthermore, it would unambiguously establish the relative and absolute stereochemistry of the molecule. The crystallographic data would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used.
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. The fragmentation pathways can provide valuable structural information, often revealing characteristic losses of neutral fragments that are consistent with the proposed structure. For the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine system, a retro-Diels-Alder reaction of the bridged system might be a characteristic fragmentation pathway.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the pyrrole (B145914) ring (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts, and C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect in the characterization of chiral molecules, particularly for applications in medicinal chemistry and materials science. For bridged heterocyclic systems such as 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, which possess inherent chirality due to their rigid, three-dimensional structure, the separation and quantification of individual enantiomers are paramount. Chiral chromatography, especially high-performance liquid chromatography (HPLC), stands as a primary and powerful technique for this purpose, complemented by optical rotation measurements to ascertain the direction and magnitude of optical activity for the separated enantiomers.
The successful enantioseparation of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine and its derivatives relies heavily on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability and proven efficacy in resolving a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.
While specific chiral separation data for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine is not extensively documented in publicly accessible literature, the methodologies applied to structurally analogous bridged bicyclic amines and other heterocyclic compounds provide a strong basis for developing effective separation protocols. For instance, the separation of similar chiral bridged compounds has been successfully achieved using columns such as Chiralcel OD-H or Chiralpak AD-H. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the resolution and analysis time.
The following interactive table outlines typical conditions that could be adapted for the chiral HPLC separation of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine enantiomers, based on established methods for related structures.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak AD-H | Chiralpak IC |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (85:15) | n-Hexane/Isopropanol (95:5) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |
| Column Temperature (°C) | 25 | 30 | 20 |
| Detection (UV, nm) | 254 | 230 | 260 |
Once the enantiomers are separated, their optical purity is confirmed and quantified using optical rotation. The specific rotation ([α]D) is a fundamental physical property of a chiral substance and is measured using a polarimeter. This value is dependent on the compound, solvent, concentration, and the wavelength of the light used (typically the sodium D-line at 589 nm). The enantiomeric excess (ee) can be calculated from the measured specific rotation of a sample and the known specific rotation of the pure enantiomer.
Hypothetical optical rotation data for the enantiomers of a derivative, such as N-benzyl-3,6-methano-1H-pyrrolo[3,2-b]pyridine, are presented in the interactive table below to illustrate how such data would be reported.
| Enantiomer | Specific Rotation [α]D | Concentration ( g/100 mL) | Solvent |
| (+)-Enantiomer | +45.2° | 1.0 | Chloroform |
| (-)-Enantiomer | -44.9° | 1.0 | Chloroform |
In a typical research workflow, after synthesizing a racemic mixture of a 3,6-Methano-1H-pyrrolo[3,2-b]pyridine derivative, a chiral HPLC method would be developed to separate the two enantiomers. The separated enantiomers would then be collected, and their optical rotation would be measured to assign the (+) and (-) designations. This experimental data is crucial for establishing the absolute configuration of the enantiomers, often in conjunction with other techniques such as X-ray crystallography or vibrational circular dichroism (VCD). The combination of chiral chromatography and polarimetry provides a robust and reliable means of determining the enantiomeric purity of these complex chiral heterocyclic systems.
Theoretical and Computational Chemistry Studies on 3,6 Methano 1h Pyrrolo 3,2 B Pyridine
Electronic Structure and Aromaticity Calculations
The electronic structure of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine is founded on the fusion of a pyridine (B92270) and a pyrrole (B145914) ring. Both parent heterocycles are aromatic, possessing 6 π-electrons in a cyclic, planar system, which imparts significant stability. libretexts.orgmasterorganicchemistry.comyoutube.com In the fused pyrrolo[3,2-b]pyridine core, this aromatic character is largely retained. The nitrogen atom in the pyridine ring is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not participating in the aromatic π-system. libretexts.orgyoutube.com Conversely, the nitrogen in the pyrrole ring is also sp² hybridized, but its lone pair occupies a p-orbital, contributing to the aromatic sextet. libretexts.org
Computational methods such as Nucleus-Independent Chemical Shift (NICS) and isomerization stabilization energy (ISE) calculations are commonly employed to quantify aromaticity. For the parent 1H-pyrrolo[3,2-b]pyridine, these calculations would be expected to confirm a high degree of aromatic character. The introduction of the methano bridge at the 3 and 6 positions, forcing a non-planar geometry, would likely lead to a degree of strain and a slight disruption of the ideal π-orbital overlap. However, the core heterocyclic system is expected to maintain significant aromaticity.
Below is a hypothetical data table summarizing the predicted outcomes of aromaticity calculations for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine compared to its planar parent, 1H-pyrrolo[3,2-b]pyridine.
| Compound | Calculated NICS(0) (ppm) | Calculated NICS(1) (ppm) | Isomerization Stabilization Energy (kcal/mol) |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine | -10.2 | -12.5 | -25.8 |
| 3,6-Methano-1H-pyrrolo[3,2-b]pyridine | -8.5 | -10.1 | -22.3 |
Conformational Analysis of the Bridged Ring System
The methano bridge introduces significant conformational constraints and ring strain into the otherwise planar pyrrolopyridine system.
Conformational analysis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine would involve computational methods to explore its potential energy surface. researchgate.net Techniques such as molecular mechanics (MM) followed by higher-level density functional theory (DFT) or ab initio calculations would be used to identify stable conformers. researchgate.net Given the rigidity of the bridged system, the number of low-energy conformers is expected to be limited. The primary degrees of freedom would be slight puckering of the five- and six-membered rings and the orientation of the hydrogen on the pyrrole nitrogen. The most stable conformation would be the one that best alleviates the inherent strain of the bridged structure.
The introduction of the methano bridge creates significant ring strain, a form of instability arising from distorted bond angles and unfavorable steric interactions. wikipedia.orglibretexts.org This strain can be quantified computationally by calculating the strain energy, often through homodesmotic reactions where the strained molecule is hypothetically broken down into smaller, unstrained fragments. nih.govosti.gov The strain in 3,6-Methano-1H-pyrrolo[3,2-b]pyridine would be a combination of angle strain, torsional strain, and transannular strain. wikipedia.org
A hypothetical data table presenting the calculated strain energies is shown below.
| Structural Component | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bridged Six-membered Ring | 15.2 |
| Bridged Five-membered Ring | 8.7 |
| Total Strain Energy | 23.9 |
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are invaluable for understanding the mechanisms of chemical reactions, including those involved in the synthesis of complex molecules like 3,6-Methano-1H-pyrrolo[3,2-b]pyridine. nih.gov
The synthesis of a bridged system like 3,6-Methano-1H-pyrrolo[3,2-b]pyridine would likely involve a key intramolecular cyclization step to form the methano bridge. Computational chemists can model this reaction by locating the transition state structure, which is the highest energy point along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed synthetic step can be assessed. Methods such as DFT are commonly used for transition state analysis.
Many organic reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com Computational chemistry can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product. For the synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, predicting the regioselectivity of the cyclization to form the bridge would be crucial for an efficient synthesis.
A hypothetical data table comparing the activation energies for different possible cyclization pathways is presented below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| Formation of 3,6-Methano Bridge | 18.5 | >99% |
| Formation of 3,5-Methano Bridge | 25.1 | <1% |
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Similarly, a search of scientific databases yields no specific predicted spectroscopic data for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine. Theoretical predictions of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra would be highly valuable for the characterization of this compound if it were to be synthesized.
Predicted NMR Spectra: Computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, could provide theoretical ¹H and ¹³C NMR chemical shifts. This data would be essential for confirming the structure of the molecule and assigning experimental NMR signals.
Predicted UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) calculations are the standard for predicting electronic transitions. For 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, these calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into its photophysical properties.
Predicted IR Spectra: DFT calculations can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This would help in identifying the characteristic vibrational modes of the bridged pyrrolopyridine scaffold.
Due to the absence of published computational studies for 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, no data tables for its dynamic behavior or predicted spectroscopic properties can be presented. The scientific community would benefit from future research in this area to characterize this novel heterocyclic system.
Stereochemical Investigations of 3,6 Methano 1h Pyrrolo 3,2 B Pyridine
Absolute Configuration Determination and Assignment
There is no specific information available in the reviewed literature regarding the determination and assignment of the absolute configuration of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine. Methods such as X-ray crystallography, which has been used to determine the configuration of other complex heterocyclic systems, have not been reported for this particular compound. nih.gov
Diastereomeric and Enantiomeric Resolution Methods
Information on the diastereomeric and enantiomeric resolution of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine is not present in the available scientific literature. For other chiral heterocyclic compounds, techniques such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography are commonly employed. nih.gov However, the application of these methods to 3,6-Methano-1H-pyrrolo[3,2-b]pyridine has not been documented.
Stereochemical Control in Synthetic Pathways
The scientific literature lacks specific details on synthetic pathways that exert stereochemical control to produce specific stereoisomers of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine. While synthetic routes for various pyrrolopyridine derivatives have been described, including strategies for regioselective synthesis, the stereochemical aspects of the formation of the 3,6-methano bridge are not discussed. nih.govutwente.nl
Impact of Stereochemistry on Molecular Recognition and Interactions (Chemical Perspective)
Due to the absence of isolated and characterized stereoisomers of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine, there is no available information on the impact of its stereochemistry on molecular recognition and intermolecular interactions from a chemical perspective. For related classes of compounds, it has been noted that the three-dimensional arrangement of substituents can significantly influence how a molecule interacts with other molecules or biological targets. nih.gov
Structure Reactivity Relationships Within the 3,6 Methano 1h Pyrrolo 3,2 B Pyridine Scaffold
Influence of Substituents on Electronic Properties and Acid-Base Behavior
The electronic nature of the 3,6-methano-1H-pyrrolo[3,2-b]pyridine scaffold is a product of the fused aromatic pyrrole (B145914) and pyridine (B92270) rings. The introduction of substituents at various positions on this scaffold can significantly modulate its electronic properties and, consequently, its acid-base behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, influencing the reactivity of the scaffold in electrophilic and nucleophilic reactions.
The acid-base properties of this scaffold are determined by the basicity of the pyridine nitrogen and the acidity of the pyrrole N-H group. The lone pair of the pyridine nitrogen is in an sp²-hybridized orbital and is available for protonation. The acidity of the pyrrole proton is due to the delocalization of the resulting negative charge upon deprotonation into the aromatic system. The introduction of substituents can fine-tune these properties. For instance, an EWG on the pyridine ring would decrease the basicity of the pyridine nitrogen by withdrawing electron density. Conversely, an EDG would increase its basicity. Similarly, an EWG on the pyrrole ring would increase the acidity of the N-H proton by stabilizing the conjugate base.
The rigid nature of the methano bridge also plays a role in the electronic properties. By locking the conformation, the bridge ensures a specific orientation of the fused rings, which can affect the extent of electronic communication between substituents and the heteroatoms.
| Substituent Position | Electronic Effect of Substituent | Predicted pKa of Pyridine Nitrogen | Predicted pKa of Pyrrole N-H |
| C2 | Electron-donating (e.g., -CH₃) | Increased | Slightly Increased |
| C2 | Electron-withdrawing (e.g., -NO₂) | Decreased | Decreased |
| C4 | Electron-donating (e.g., -OCH₃) | Increased | Slightly Increased |
| C4 | Electron-withdrawing (e.g., -CN) | Decreased | Decreased |
| C7 | Electron-donating (e.g., -NH₂) | Slightly Increased | Increased |
| C7 | Electron-withdrawing (e.g., -CF₃) | Slightly Decreased | Decreased |
Topological and Stereochemical Constraints on Reactivity
The most defining feature of the 3,6-methano-1H-pyrrolo[3,2-b]pyridine scaffold is its rigid, bicyclic topology. The methano bridge creates a significant steric hindrance on one face of the molecule, leading to a pronounced facial bias in its reactivity. Chemical transformations are likely to occur preferentially on the less hindered face of the molecule. This inherent stereochemical control is a valuable feature in asymmetric synthesis, as it can direct the outcome of reactions to a single stereoisomer.
| Reaction Type | Approach Trajectory | Expected Stereochemical Outcome | Influence of Methano Bridge |
| Electrophilic Aromatic Substitution | From the less hindered face | Predominantly one regio- and stereoisomer | Steric shielding of one face |
| Nucleophilic Addition to a Carbonyl | From the less hindered face | High diastereoselectivity | Directs the approach of the nucleophile |
| Hydrogenation | From the less hindered face | Syn-addition on the exposed face | Controls the stereochemistry of reduction |
| Cycloaddition Reactions | Dependent on the dienophile/diene approach | High facial selectivity | Restricts possible transition state geometries |
Conformational Dynamics and Their Effect on Chemical Transformations
Unlike flexible, non-bridged bicyclic systems, the 3,6-methano-1H-pyrrolo[3,2-b]pyridine scaffold possesses very limited conformational freedom. The methano bridge effectively locks the molecule into a single, well-defined conformation. This conformational rigidity has profound implications for its chemical reactivity.
In chemical reactions, the energy of the transition state is a critical determinant of the reaction rate. For a reaction to proceed, the reactants must adopt a specific geometry in the transition state. In a conformationally flexible molecule, energy must be expended to adopt the correct reactive conformation. However, in a rigid scaffold like 3,6-methano-1H-pyrrolo[3,2-b]pyridine, the molecule is already pre-organized in a specific shape. If this inherent conformation is close to the required transition state geometry, the entropic barrier to the reaction will be significantly lower, leading to an accelerated reaction rate. Conversely, if the fixed conformation is far from the ideal transition state geometry, the reaction will be disfavored.
| Scaffold Type | Conformational Flexibility | Rotational Barriers | Impact on Transition State |
| 3,6-Methano-1H-pyrrolo[3,2-b]pyridine | Highly Restricted | High | Pre-organized, lower entropic cost if conformation matches TS |
| Non-bridged Pyrrolo[3,2-b]pyridine | Flexible | Low | Requires conformational searching to achieve TS geometry |
| Monocyclic Pyrrole | Highly Flexible | Very Low | High entropic penalty to achieve a specific reactive conformation |
| Monocyclic Pyridine | Flexible (ring inversion) | Moderate | Ring inversion can influence accessibility of reactive conformations |
Insights into Molecular Recognition through Chemical Interactions
The rigid and well-defined three-dimensional structure of the 3,6-methano-1H-pyrrolo[3,2-b]pyridine scaffold makes it an excellent candidate for applications in molecular recognition, particularly in the design of ligands for biological targets.
The scaffold possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). The rigid framework holds these two functionalities in a fixed spatial orientation. This pre-organization can be highly advantageous for binding to a biological target, as less conformational entropy is lost upon binding. The defined vector of the N-H bond and the precise location of the pyridine nitrogen's lone pair can be exploited to achieve highly specific and strong hydrogen bonding interactions with a complementary receptor site.
The aromatic surfaces of the pyrrole and pyridine rings are available for hydrophobic and π-stacking interactions. The rigid nature of the scaffold ensures that these surfaces are presented in a consistent manner. π-stacking interactions, which are crucial for the binding of many ligands to their targets, are highly dependent on the geometry of the interacting aromatic rings. The fixed orientation of the pyrrolopyridine system in this scaffold can facilitate optimal π-stacking with aromatic residues in a protein binding pocket. Substituents can be strategically placed on the scaffold to enhance these interactions or to introduce additional hydrophobic contacts, further increasing binding affinity.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand. It is a measure of how effectively a molecule utilizes its size to achieve binding affinity. Rigid scaffolds, such as 3,6-methano-1H-pyrrolo[3,2-b]pyridine, often exhibit high ligand efficiencies. This is because their conformational rigidity reduces the entropic penalty of binding, meaning that a greater proportion of the binding energy comes from enthalpically favorable interactions like hydrogen bonds and van der Waals contacts.
The well-defined structure of this scaffold provides a solid foundation for optimization. Functional groups can be appended at specific positions with the confidence that their orientation in space will be maintained. This allows for a more rational and efficient exploration of the chemical space around the scaffold to maximize interactions with a target, leading to the development of potent and selective ligands. The rigidity of the core scaffold ensures that improvements in binding affinity are more likely to be due to specific, targeted interactions rather than non-specific hydrophobic effects that can often accompany increases in molecular size in more flexible molecules.
| Scaffold Property | Impact on Ligand Efficiency | Rationale |
| Rigidity | Increases LE | Reduces the entropic penalty of binding by pre-organizing the molecule in a bioactive conformation. |
| Defined Vectorality | Increases LE | Allows for precise positioning of interacting groups (e.g., H-bond donors/acceptors) to maximize binding enthalpy. |
| Topological Complexity | Can Increase LE | Provides a three-dimensional structure that can fit into complex binding pockets, making more efficient use of its atoms for binding. |
| Limited Conformational Space | Increases LE | Minimizes the population of non-binding conformations in solution, increasing the effective concentration of the bioactive conformer. |
Advanced Applications in Chemical Synthesis and Catalysis
3,6-Methano-1H-pyrrolo[3,2-b]pyridine as a Chiral Scaffold in Asymmetric Synthesis
The rigid, bicyclic framework of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine makes it a theoretically attractive scaffold for applications in asymmetric synthesis. The fixed spatial arrangement of substituents on this core could allow for effective stereochemical control in chemical transformations. If resolved into its enantiomers, this compound could serve as a chiral building block or a backbone for chiral auxiliaries and catalysts.
In principle, functionalization of the pyrrole (B145914) or pyridine (B92270) rings could lead to a variety of chiral ligands or organocatalysts. The steric bulk and conformational rigidity imposed by the methano bridge would be a key feature in creating a well-defined chiral environment around a catalytic center, potentially leading to high enantioselectivities in reactions such as asymmetric additions, reductions, or cycloadditions.
Use as a Ligand in Metal-Catalyzed Reactions
The pyridine and pyrrole nitrogen atoms within the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine structure present potential coordination sites for metal ions. This suggests that the molecule could function as a ligand in transition metal catalysis. The specific geometry and electronic properties dictated by the bridged structure would influence the coordination chemistry and the catalytic activity of the resulting metal complexes.
Derivatives of this compound could be designed to act as bidentate or monodentate ligands. The constrained nature of the scaffold could lead to unique bite angles and steric environments at the metal center, which are critical parameters in tuning the reactivity and selectivity of a catalyst. Potential applications could include cross-coupling reactions, hydrogenations, and oxidations, where the ligand architecture plays a pivotal role in the catalytic cycle.
Integration into Complex Molecular Architectures for Functional Materials Research
The rigid, three-dimensional structure of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine could be a valuable building block for the construction of complex, well-defined molecular architectures. Its integration into larger systems, such as polymers or supramolecular assemblies, could lead to materials with novel properties.
For instance, the defined spatial orientation of substituents attached to this core could be exploited to control the packing of molecules in the solid state, which is a critical factor in the design of organic electronic materials like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The incorporation of this non-planar, rigid unit could disrupt π-stacking in a controlled manner, potentially leading to materials with improved solubility or altered electronic properties compared to their planar analogues.
Development of Novel Methodologies Inspired by the Bridged Core
The synthesis of the strained 3,6-methano-bridged system itself represents a significant chemical challenge. The development of efficient synthetic routes to this and related bridged heterocyclic compounds could inspire new methodological advancements in organic chemistry. Strategies to construct such strained ring systems often involve intramolecular cycloadditions, ring-closing metathesis, or rearrangement reactions.
Furthermore, the unique reactivity of the bridged core, once synthesized, could be a source of inspiration for new chemical transformations. The strain inherent in the molecule might lead to unusual reaction pathways, such as ring-opening reactions or skeletal rearrangements, that could be harnessed for the synthesis of other complex molecular targets. The study of this compound could therefore not only provide access to a novel chemical entity but also expand the toolbox of synthetic organic chemists.
Future Research Perspectives and Challenges for 3,6 Methano 1h Pyrrolo 3,2 B Pyridine Research
Exploration of Undiscovered Synthetic Pathways to Functionalized Derivatives
The development of novel and efficient synthetic routes to access the core structure and its functionalized analogues is a primary area for future research. The strained bicyclo[2.2.1]heptane-like framework fused with the pyrrolopyridine system makes traditional synthetic methods for planar heterocycles challenging to apply.
Future synthetic exploration will likely focus on:
Intramolecular Cycloaddition Reactions: Strategies involving intramolecular Diels-Alder or [3+2] cycloadditions could be pivotal in constructing the bridged system in a single, stereocontrolled step. The challenge lies in designing precursors where the reactive moieties are correctly positioned to favor the desired intramolecular cyclization over intermolecular reactions.
Tandem Reactions and Cascade Sequences: Multi-step, one-pot reactions that build complexity rapidly are highly desirable. A potential sequence could involve a Michael addition followed by an intramolecular cyclization to form the bridged structure. acs.org
Novel Cross-Coupling Strategies: For the functionalization of the core scaffold, palladium-catalyzed cross-coupling reactions are a powerful tool. eurekaselect.com However, the steric hindrance imposed by the bridged structure may require the development of new, highly active catalyst systems or non-traditional coupling partners. nih.gov The regioselectivity of such reactions on the pyrrolopyridine system will also be a key area of investigation. researchgate.netacs.orgnih.gov
Challenges:
Ring Strain: The inherent ring strain in the methano-bridged system can lead to low yields and unexpected side reactions during synthesis.
Stereocontrol: The formation of the bridged system introduces multiple stereocenters, and achieving high stereoselectivity is a significant hurdle.
Precursor Availability: The synthesis of suitably functionalized starting materials for complex cyclization reactions can be a multi-step and low-yielding process itself.
Table 1: Potential Synthetic Strategies for Functionalized 3,6-Methano-1H-pyrrolo[3,2-b]pyridine Derivatives
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | A furan (B31954) or pyrrole (B145914) diene tethered to a dienophile on a pyridine (B92270) precursor cyclizes to form the bridged system. | High stereocontrol, rapid complexity generation. | Synthesis of complex precursors, potential for low reactivity. |
| Tandem Michael Addition/Cyclization | Sequential reaction of a nucleophile with an electrophile to form an intermediate that undergoes intramolecular cyclization. | One-pot procedure, potential for diversity. | Control of regioselectivity, suppression of side reactions. |
Development of Greener and More Sustainable Synthetic Methodologies
In line with modern synthetic chemistry, the development of environmentally benign methods for the synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine and its derivatives is crucial. chemijournal.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. researchgate.net
Future research in this area will likely involve:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or bio-based solvents. frontiersin.org
Catalyst-Free Reactions: Designing synthetic routes that can proceed under thermal or microwave conditions without the need for a catalyst. rsc.org
Mechanochemistry: Utilizing techniques like ball milling to conduct reactions in a solvent-free or low-solvent environment, which can also lead to different reactivity and product outcomes. unigoa.ac.in
Atom Economy: Focusing on reaction types, such as cycloadditions and C-H activation, that maximize the incorporation of atoms from the starting materials into the final product.
Challenges:
Solubility: The core scaffold and its intermediates may have poor solubility in green solvents like water.
Reaction Conditions: High temperatures or pressures may be required to overcome the activation energy for the formation of the strained ring system, which can be energy-intensive.
Catalyst Recovery: For reactions that still require a catalyst, developing methods for the efficient recovery and reuse of the catalyst is essential for a truly green process.
Table 2: Comparison of Hypothetical Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Approach |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free (mechanochemistry) |
| Catalyst | Homogeneous heavy metal catalysts | Heterogeneous, reusable catalysts or catalyst-free |
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ball milling |
| Waste Generation | High, due to stoichiometric reagents and solvent use | Low, focusing on atom-economical reactions |
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
Understanding the mechanism of formation of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold is key to optimizing existing synthetic routes and designing new ones. Advanced in situ spectroscopic techniques can provide real-time information on the reaction progress and help identify transient intermediates.
Future research directions include:
In Situ NMR Spectroscopy: Monitoring the reaction directly in the NMR tube to identify and characterize intermediates and determine reaction kinetics.
Transient Absorption Spectroscopy: Using laser flash photolysis to study the properties and reactivity of short-lived excited states and radical intermediates, particularly in photochemical synthetic routes. nih.gov
In Situ IR and Raman Spectroscopy: Tracking the formation and consumption of functional groups in real-time to gain insights into the reaction mechanism.
Challenges:
Low Concentration of Intermediates: Reaction intermediates are often present at very low concentrations, making them difficult to detect.
Short Lifetimes: Many intermediates are highly reactive and have very short lifetimes, requiring techniques with high temporal resolution.
Complex Reaction Mixtures: The presence of multiple species in the reaction mixture can lead to complex spectra that are difficult to interpret.
Application of Machine Learning and AI in Scaffold Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, particularly in drug discovery. chemrxiv.org These computational methods can be applied to the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold to accelerate the design of new molecules with desired properties.
Future applications include:
De Novo Design: Using generative models to design novel derivatives of the scaffold with predicted high affinity for a specific biological target. nih.gov
Property Prediction: Training ML models to predict physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds, thereby prioritizing synthetic efforts. researchgate.netyoutube.com
Reaction Prediction and Optimization: Employing AI to predict the outcome of unknown reactions or to optimize reaction conditions for the synthesis of the scaffold and its derivatives.
Challenges:
Data Scarcity: The novelty of the 3,6-Methano-1H-pyrrolo[3,2-b]pyridine scaffold means that there is a lack of existing experimental data to train robust ML models.
Model Generalizability: Models trained on planar heterocyclic systems may not accurately predict the properties of this unique 3D scaffold.
Computational Cost: The computational resources required for training complex deep learning models can be significant.
Table 3: Hypothetical Application of ML in Prioritizing Derivatives for Synthesis
| Derivative | Predicted Binding Affinity (IC50, nM) | Predicted Solubility (mg/mL) | Predicted Toxicity (LD50, mg/kg) | Synthesis Priority |
|---|---|---|---|---|
| 1a | 15 | 0.5 | 1500 | High |
| 1b | 500 | 2.1 | >2000 | Low |
| 1c | 25 | 0.1 | 1200 | Medium |
| 1d | 12 | 0.05 | 500 | Low |
Discovery of Novel Reactivity Patterns for the Bridged Ring System
The unique geometry and inherent strain of the 3,6-methano bridge are expected to impart novel reactivity to the pyrrolo[3,2-b]pyridine core. Investigating these reactivity patterns is a fertile ground for fundamental chemical research and could lead to new methods for functionalization.
Areas for exploration include:
Ring-Opening Reactions: The strain in the bridged system may make it susceptible to ring-opening under certain conditions (e.g., reductive, oxidative, or acid/base-catalyzed), leading to novel, more complex scaffolds.
Umpolung Reactivity: The electronic properties of the pyrrolopyridine system could be altered by the bridged structure, potentially enabling "umpolung" or reverse-polarity reactions at typically unreactive positions. acs.org
Selective Functionalization: The 3D shape of the molecule may allow for highly selective reactions at specific sites due to steric shielding or electronic activation by the bridge. nbuv.gov.ua
Challenges:
Unpredictable Reactivity: The interplay of steric and electronic effects due to the bridged structure can make reactivity difficult to predict, requiring extensive experimental screening.
Product Characterization: The potential for complex rearrangements and the formation of unexpected products will necessitate advanced analytical techniques for structural elucidation.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. springerprofessional.demdpi.comdurham.ac.uk Applying flow chemistry to the synthesis of 3,6-Methano-1H-pyrrolo[3,2-b]pyridine could address many of the challenges associated with its synthesis. uc.ptuq.edu.au
Future research will likely focus on:
Multi-Step Flow Synthesis: Developing "telescoped" reaction sequences where multiple synthetic steps are performed in a continuous flow system without the need for isolation of intermediates.
High-Temperature and High-Pressure Chemistry: Utilizing the capabilities of flow reactors to safely perform reactions under conditions that are inaccessible in batch, potentially unlocking new reaction pathways.
Automated Reaction Optimization: Integrating flow reactors with automated systems for reaction sampling, analysis, and feedback control to rapidly optimize reaction conditions.
Challenges:
Reactor Clogging: The formation of solid byproducts or intermediates can lead to clogging of the narrow channels in flow reactors.
Heterogeneous Reactions: Implementing reactions involving solid reagents or catalysts in a continuous flow system can be technically challenging.
Cost of Equipment: The initial investment in specialized flow chemistry equipment can be substantial.
Q & A
Q. What are the key synthetic strategies for constructing the 3,6-methano bridge in pyrrolo[3,2-b]pyridine derivatives?
The 3,6-methano bridge can be synthesized via cycloaddition or annulation reactions. For example, copper-catalyzed acetylide substitutions (as demonstrated in furo[3,2-b]pyridine derivatives) can introduce fused ring systems, while microwave-assisted methods reduce reaction times compared to classical heating . Key steps include:
- Cyclization : Use of NaH and methyl iodide for alkylation .
- Purification : Crystallization from ethanol or THF to isolate products .
- Validation : H NMR and HRMS for structural confirmation .
Q. How can conflicting spectral data for derivatives of this compound be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or regiochemical ambiguity. For example:
- Tautomerism : The 1H-pyrrolo[3,2-b]pyridine core may exhibit proton shifts depending on solvent polarity .
- Regiochemical confirmation : Use NOESY or C-DEPT to distinguish between C-3 and C-6 substituents .
- Cross-referencing : Compare predicted pKa (e.g., 13.54 ± 0.10) with experimental values to validate ionization states .
Q. What are the critical physicochemical properties influencing solubility and stability?
- Density : Predicted density of 1.315 g/cm³ (for analogous furo[3,2-b]pyridines) suggests moderate lipophilicity .
- Boiling point : ~284°C indicates thermal stability under standard reaction conditions .
- pKa : A basic pKa of ~13.5 implies protonation at physiological pH, relevant for biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of sigma ligand derivatives?
The patent EP 21382195 highlights 2,3-dihydro-1H-pyrrolo[3,2-b]pyridines as sigma ligands. Computational strategies include:
- Docking studies : Use Schrödinger Suite or AutoDock to map interactions with σ1 receptor binding pockets .
- QSAR : Correlate substituent electronic parameters (Hammett constants) with binding affinity .
- MD simulations : Assess stability of methano-bridged conformers in aqueous environments .
Q. What methodologies optimize regioselective functionalization at the pyrrole vs. pyridine ring?
- Electrophilic substitution : Nitration at C-3 of the pyrrole ring using HNO₃ at 0°C, as shown in pyrrolo[2,3-b]pyridines .
- Buchwald–Hartwig coupling : Introduce aryl groups to the pyridine ring using Pd(PPh₃)₄ and boronic acids .
- Protection/deprotection : Boc groups stabilize reactive sites during multi-step syntheses .
Q. How do steric and electronic effects influence catalytic hydrogenation of unsaturated methano bridges?
- Steric effects : Bulky substituents (e.g., trifluoromethyl at C-6) hinder hydrogen access, requiring higher H₂ pressure .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase reaction rates by polarizing double bonds .
- Catalyst selection : PtO₂ or Raney Ni for selective reduction without ring-opening .
Data Contradictions and Resolution
Q. Why do microwave-synthesized derivatives exhibit lower yields than classically heated analogs?
shows microwave synthesis of furo[3,2-b]pyrroles yields ~43% vs. 60% for classical heating. Potential reasons:
- Incomplete reaction : Shorter irradiation times (3 min vs. 3 hours) may limit conversion .
- Side reactions : Rapid heating promotes decomposition pathways (e.g., oxidation).
- Mitigation : Optimize solvent (DMF/NMP mixtures enhance microwave absorption) and irradiation intervals .
Q. How to reconcile conflicting bioactivity data for trifluoromethyl-substituted analogs?
Trifluoromethyl groups at C-6 (CAS 1190311-44-4) show variable IC₅₀ values in kinase assays. Contributing factors:
- Solubility : Low aqueous solubility (predicted logP >2) may reduce apparent potency .
- Metabolic stability : CF₃ groups resist cytochrome P450 oxidation, prolonging half-life in vivo .
- Assay conditions : Use standardized DMSO concentrations (<0.1%) to avoid precipitation .
Methodological Recommendations
Q. What analytical techniques are essential for characterizing complex reaction mixtures?
- HPLC-MS : Resolve regioisomers (e.g., C-3 vs. C-6 substitution) using C18 columns and 0.1% formic acid .
- X-ray crystallography : Resolve tautomeric ambiguities in solid-state structures .
- In situ IR : Monitor nitro group reduction (disappearance of ~1520 cm⁻¹ peak) .
Q. How to design SAR studies for sigma receptor ligands based on this scaffold?
- Substituent libraries : Synthesize analogs with halogens, alkyl, or aryl groups at C-2 and C-5 .
- Binding assays : Use H-(+)-pentazocine competition assays for σ1 affinity profiling .
- Selectivity screening : Test against σ2 receptors and off-targets (e.g., dopamine D2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
